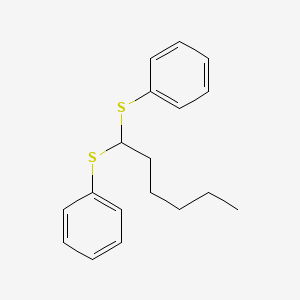
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a bromophenyl group, a diethoxyethyl group, and a thiourea moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea typically involves the reaction of m-bromophenyl isothiocyanate with 2,2-diethoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and thiourea groups could play a role in binding to these targets, while the diethoxyethyl group might influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(2,2-diethoxyethyl)-2-thiourea: Lacks the bromine atom, which might affect its reactivity and biological activity.
1-(m-Chlorophenyl)-3-(2,2-diethoxyethyl)-2-thiourea: Contains a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
1-(m-Bromophenyl)-3-(2,2-dimethoxyethyl)-2-thiourea: Has methoxy groups instead of ethoxy groups, which could influence its solubility and reactivity.
Uniqueness
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, and the diethoxyethyl group, which can affect the compound’s physical properties. These features make it a versatile compound for research and industrial applications.
属性
CAS 编号 |
73953-63-6 |
|---|---|
分子式 |
C13H19BrN2O2S |
分子量 |
347.27 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-3-(2,2-diethoxyethyl)thiourea |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-17-12(18-4-2)9-15-13(19)16-11-7-5-6-10(14)8-11/h5-8,12H,3-4,9H2,1-2H3,(H2,15,16,19) |
InChI 键 |
MXRIEKOPJRWYRS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CNC(=S)NC1=CC(=CC=C1)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


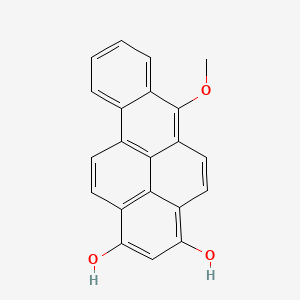
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
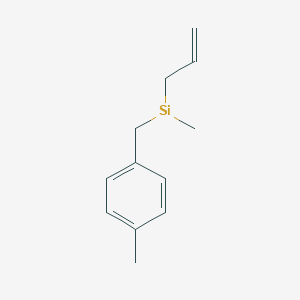
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
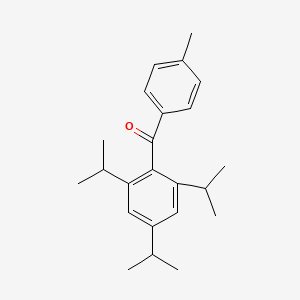
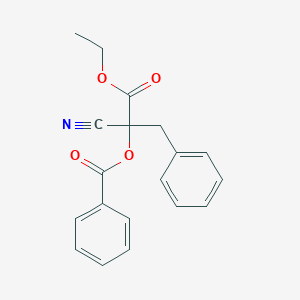
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
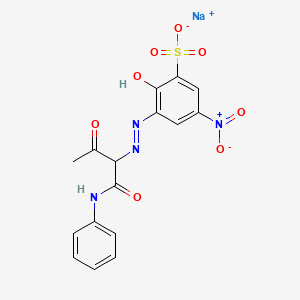
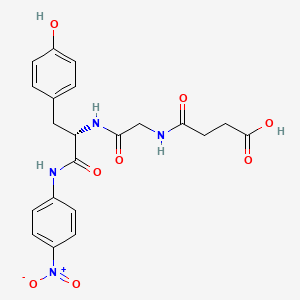
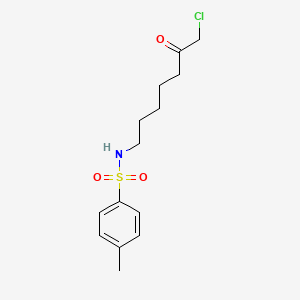
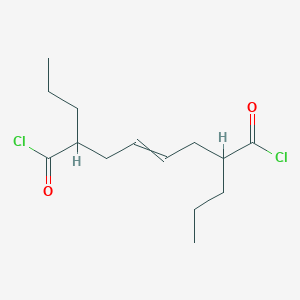
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

